molecular formula C10H8ClNO2 B13937529 5-Chloro-8-methoxy-2(1H)-quinolinone

5-Chloro-8-methoxy-2(1H)-quinolinone

Cat. No.: B13937529
M. Wt: 209.63 g/mol
InChI Key: VKVGTTFXNHGQHJ-UHFFFAOYSA-N
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Description

5-Chloro-8-methoxy-2(1H)-quinolinone: is a heterocyclic compound that belongs to the quinolinone family It is characterized by a quinoline core structure with a chlorine atom at the 5th position and a methoxy group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methoxy-2(1H)-quinolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and methoxybenzaldehyde.

    Cyclization: The intermediate formed undergoes cyclization to form the quinoline core.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-8-methoxy-2(1H)-quinolinone can undergo oxidation reactions, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding quinoline.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinolinone derivatives with various functional groups.

    Reduction: Quinoline derivatives.

    Substitution: Substituted quinolinones with different functional groups at the 5th position.

Scientific Research Applications

Chemistry: 5-Chloro-8-methoxy-2(1H)-quinolinone is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.

Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are being explored as potential drugs for treating various diseases, including infections and cancer.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-8-methoxy-2(1H)-quinolinone involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

    5-Chloro-8-methoxyquinoline: Similar structure but lacks the carbonyl group at the 2nd position.

    8-Methoxyquinoline: Lacks both the chlorine atom and the carbonyl group.

    5-Chloroquinoline: Lacks the methoxy group and the carbonyl group.

Uniqueness: 5-Chloro-8-methoxy-2(1H)-quinolinone is unique due to the presence of both the chlorine atom and the methoxy group, along with the carbonyl group at the 2nd position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

5-chloro-8-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H8ClNO2/c1-14-8-4-3-7(11)6-2-5-9(13)12-10(6)8/h2-5H,1H3,(H,12,13)

InChI Key

VKVGTTFXNHGQHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C=CC(=O)N2

Origin of Product

United States

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